molecular formula C9H11BO3 B1288623 3-Allyloxyphenylboronic acid CAS No. 222840-95-1

3-Allyloxyphenylboronic acid

Cat. No.: B1288623
CAS No.: 222840-95-1
M. Wt: 177.99 g/mol
InChI Key: YUJCSDZSQSVVBO-UHFFFAOYSA-N
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Description

3-Allyloxyphenylboronic acid is an organic compound with the molecular formula C9H11BO3 It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxyphenylboronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

3-Hydroxyphenylboronic acid+Allyl bromide3-Allyloxyphenylboronic acid\text{3-Hydroxyphenylboronic acid} + \text{Allyl bromide} \rightarrow \text{this compound} 3-Hydroxyphenylboronic acid+Allyl bromide→3-Allyloxyphenylboronic acid

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Allyloxyphenylboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. It is widely used in the formation of carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), and elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: Alcohols and acid catalysts.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Esterification: Boronate esters.

Scientific Research Applications

3-Allyloxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the development of sensors for detecting diols and other biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Hydroxyphenylboronic acid
  • 4-Allyloxyphenylboronic acid

Comparison: 3-Allyloxyphenylboronic acid is unique due to the presence of the allyloxy group, which imparts additional reactivity and potential for further functionalization. Compared to phenylboronic acid, it offers more versatility in synthetic applications. The presence of the allyloxy group also distinguishes it from 3-hydroxyphenylboronic acid, providing different chemical properties and reactivity.

Properties

IUPAC Name

(3-prop-2-enoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJCSDZSQSVVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611158
Record name {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222840-95-1
Record name {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Allyloxyphenylboronic acid
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